molecular formula C13H21N3O3 B4325081 4-hydroxy-3-[4-(1H-imidazol-1-yl)butyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one

4-hydroxy-3-[4-(1H-imidazol-1-yl)butyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No.: B4325081
M. Wt: 267.32 g/mol
InChI Key: ZNHGENRMGJVSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-[4-(1H-imidazol-1-yl)butyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as minoxidil sulfate, which is a potent vasodilator used in the treatment of hypertension and hair loss. The compound was first synthesized in the 1960s, and since then, it has been the subject of numerous studies to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of minoxidil sulfate is not fully understood. However, it is known to act as a potassium channel opener, which leads to the relaxation of smooth muscles in blood vessels. This results in vasodilation and a decrease in blood pressure. In addition, it has been shown to increase the production of cyclic adenosine monophosphate (cAMP), which is a second messenger that plays a role in cell proliferation and differentiation. This may explain its ability to promote hair growth.
Biochemical and Physiological Effects:
Minoxidil sulfate has a number of biochemical and physiological effects. As a vasodilator, it reduces blood pressure by relaxing the smooth muscles of blood vessels. It also increases blood flow to the scalp, which promotes hair growth. In addition, it has been shown to increase the production of cAMP, which can stimulate cell proliferation and differentiation. This may have implications for the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

Minoxidil sulfate has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, there are some limitations to its use in lab experiments. It is a potent vasodilator, which can affect blood pressure and other cardiovascular parameters. In addition, it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on minoxidil sulfate. One area of interest is its potential use in the treatment of cancer. Its ability to increase cAMP production may have implications for the treatment of certain types of cancer. Another area of interest is its use in tissue engineering. Its ability to promote cell proliferation and differentiation may be useful in the development of new tissue engineering strategies. Finally, there is ongoing research into the development of new analogs of minoxidil sulfate with improved pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Minoxidil sulfate has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and hair loss. It is a potent vasodilator that acts by relaxing the smooth muscles of blood vessels, thereby reducing blood pressure. In addition, it has been shown to stimulate hair growth by promoting the proliferation of hair follicle cells and increasing blood flow to the scalp.

Properties

IUPAC Name

4-hydroxy-3-(4-imidazol-1-ylbutyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2)13(3,18)16(11(17)19-12)8-5-4-7-15-9-6-14-10-15/h6,9-10,18H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHGENRMGJVSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCCCN2C=CN=C2)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-3-[4-(1H-imidazol-1-yl)butyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one

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